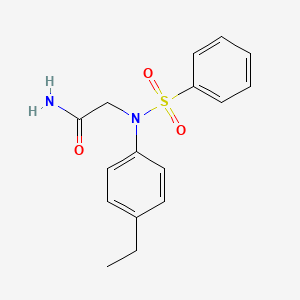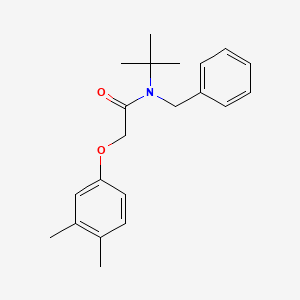
2-(benzylthio)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(4-methylbenzyl)acetamide, also known as BZMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BZMA belongs to the class of thioacetamides and has a molecular weight of 313.46 g/mol.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-N-(4-methylbenzyl)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of COX-2 by binding to its active site. This results in the inhibition of prostaglandin synthesis, which is responsible for inflammation and pain. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which results in the inhibition of prostaglandin synthesis. This compound has also been shown to induce apoptosis in cancer cells, which leads to their death. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(benzylthio)-N-(4-methylbenzyl)acetamide is its ease of synthesis. The one-pot reaction method used for its synthesis is simple and efficient, and the yield obtained is relatively high. In addition, this compound has been shown to exhibit promising anti-cancer, anti-inflammatory, and analgesic properties, which make it a valuable candidate for further research.
One of the limitations of this compound is its limited solubility in water, which makes it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-N-(4-methylbenzyl)acetamide. One of the areas of research could be to optimize its anti-cancer potential by studying its mechanism of action in more detail. Another area of research could be to improve its solubility in water, which would make it easier to administer in vivo. Further studies could also be conducted to optimize its anti-inflammatory and analgesic properties for the treatment of inflammatory diseases such as arthritis.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in medicinal chemistry. Its ease of synthesis, anti-cancer, anti-inflammatory, and analgesic properties make it a valuable candidate for further research. However, its limited solubility in water and incomplete understanding of its mechanism of action pose challenges for its therapeutic potential. Further research is needed to optimize its therapeutic potential and improve its solubility in water.
Méthodes De Synthèse
2-(benzylthio)-N-(4-methylbenzyl)acetamide can be synthesized using a one-pot reaction of 2-mercaptobenzylamine and 4-methylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of this compound obtained from this method is approximately 60-70%.
Applications De Recherche Scientifique
2-(benzylthio)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been studied as a potential anti-inflammatory and analgesic agent. Its ability to inhibit the activity of COX-2, an enzyme responsible for inflammation, makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-9-15(10-8-14)11-18-17(19)13-20-12-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSIXFCWBPXFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

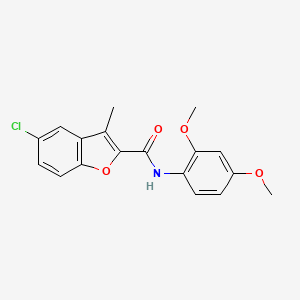
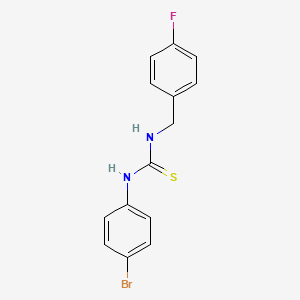
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)
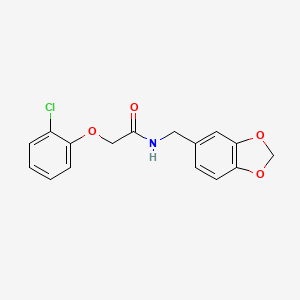
![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
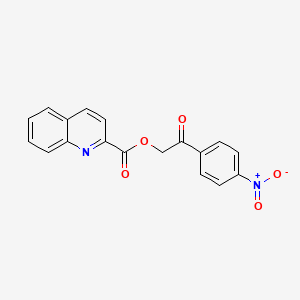
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
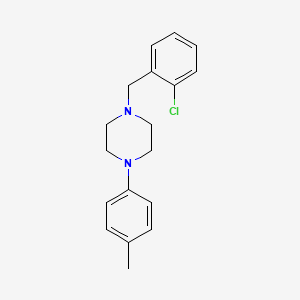
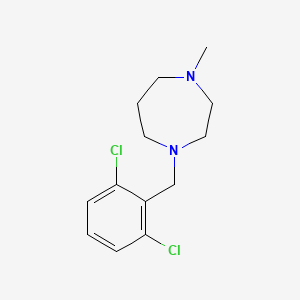
![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)
